1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA
Overview
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a chlorophenyl group, and a methoxybenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Formation of Methoxybenzoyl Thiourea: The final step involves the reaction of the benzoxazole-chlorophenyl intermediate with a methoxybenzoyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound shares a similar benzoxazole and thiourea structure but differs in the substitution pattern.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound features a benzoxazole moiety but lacks the thiourea and methoxybenzoyl groups.
Uniqueness
1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-15-6-4-5-13(11-15)20(27)26-22(30)25-18-12-14(9-10-16(18)23)21-24-17-7-2-3-8-19(17)29-21/h2-12H,1H3,(H2,25,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJJFYDVIEQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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